![molecular formula C14H22N2O3 B2758570 N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 1795084-40-0](/img/structure/B2758570.png)
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as JNJ-1661010 and belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2).
Scientific Research Applications
Asymmetric Synthesis of Grenadamide
- Grenadamide, a natural product containing a cyclopropane, was synthesized using a chiral auxiliary for asymmetric synthesis. Key steps included the use of a β-hydroxyl group of a syn-aldol product to control the facial selectivity of a directed cyclopropanation reaction (Green et al., 2005).
Mass Spectral Behavior Study
- The mass spectral behavior of similar compounds, characterized by the cleavage of acylamino substituents and the elimination of a hydroxyl radical, was studied. This research provides insights into the behavior of related compounds under electron impact (Mallen, Cort, & Cockerill, 1979).
Synthesis of Cyclopropene Analogues of Ceramide
- The synthesis of analogues of this compound and their effects on dihydroceramide desaturase, an enzyme involved in sphingolipid metabolism, was described. This research contributes to understanding the role of cyclopropene analogues in biological systems (Triola et al., 2003).
Transformation in Soil
- The transformation of a related compound in soil was studied, revealing cyclization and hydrolysis processes. This research is significant for understanding the environmental fate of similar chemicals (Yih, Swithenbank, & McRae, 1970).
Synthesis of Novel Pyrazole, Isoxazole, Benzoxazepine Derivatives
- Novel derivatives of isoxazole were synthesized and evaluated for antimicrobial and anti-inflammatory properties. This highlights the potential pharmaceutical applications of similar compounds (Kendre, Landge, & Bhusare, 2015).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-9-12(10(2)19-16-9)6-7-13(17)15-8-14(3,18)11-4-5-11/h11,18H,4-8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAULEMRWXDLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.